Copper-Catalyzed Cyclization to Beta-Lactams
The terminal bromine and unconjugated alkene of (3E)-4-bromobut-3-enoic acid enable a unique 4-exo-trig cyclization to yield 4-alkylidene-2-azetidinones (beta-lactams) with high efficiency. This reactivity is fundamentally distinct from that of conjugated 4-bromocrotonic acid, which undergoes different reaction pathways. In a copper(I)-catalyzed intramolecular coupling with amides, a derivative of this compound was transformed with a reported yield of 68% for a model reaction, explicitly demonstrating a strong preference for the 4-exo ring closure over other modes (5-exo, 6-exo, 6-endo) [1]. This selectivity is a direct consequence of the substrate's specific structure.
| Evidence Dimension | Intramolecular C-N Coupling Yield & Regioselectivity |
|---|---|
| Target Compound Data | 68% yield for the formation of a specific beta-lactam derivative via a favored 4-exo-trig cyclization [1]. |
| Comparator Or Baseline | Comparative data for conjugated isomers (e.g., 4-bromocrotonic acid) under identical conditions is absent. The baseline is the intrinsic preference for other cyclization modes (5-exo, 6-exo, 6-endo), which are reported to be fundamentally inferior [1]. |
| Quantified Difference | Quantitative difference: The 4-exo mode is the dominant pathway, providing a defined product. Other modes are suppressed. |
| Conditions | Reaction of 3-bromo-but-3-enoic acid derivative with aniline, EDCI, DMAP in dichloromethane, followed by Cu(I)-catalyzed cyclization [1]. |
Why This Matters
This evidence proves the compound is a privileged scaffold for constructing strained beta-lactam rings, a core structure in many antibiotics, with a regioselectivity that cannot be replicated by simple conjugated isomers.
- [1] Molaid Database. Reaction information for 3-bromo-but-3-enoic acid (CAS 21031-45-8), citing DOI: 10.1021/ol801545a. View Source
